BenchChemオンラインストアへようこそ!

(2R)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanoic acid

Opioid Receptor Pharmacology Peptide Stereochemistry Antinociception

(2R)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(1H-indol-3-yl)propanoic acid, commonly referred to as L-phenylalanyl-D-tryptophan (L-Phe-D-Trp), is a synthetic dipeptide composed of an L-phenylalanine residue linked via a peptide bond to a D-tryptophan residue. This heterochiral dipeptide has the molecular formula C₂₀H₂₁N₃O₃ and a molecular weight of 351.40 g/mol, and is available from specialty chemical suppliers at purities typically exceeding 98%.

Molecular Formula C20H21N3O3
Molecular Weight 351.4 g/mol
Cat. No. B13824718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanoic acid
Molecular FormulaC20H21N3O3
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)N
InChIInChI=1S/C20H21N3O3/c21-16(10-13-6-2-1-3-7-13)19(24)23-18(20(25)26)11-14-12-22-17-9-5-4-8-15(14)17/h1-9,12,16,18,22H,10-11,21H2,(H,23,24)(H,25,26)
InChIKeyJMCOUWKXLXDERB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Phe-D-Trp (CAS 66421-20-3): Stereochemically Defined Dipeptide for Research & Procurement


(2R)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(1H-indol-3-yl)propanoic acid, commonly referred to as L-phenylalanyl-D-tryptophan (L-Phe-D-Trp), is a synthetic dipeptide composed of an L-phenylalanine residue linked via a peptide bond to a D-tryptophan residue . This heterochiral dipeptide has the molecular formula C₂₀H₂₁N₃O₃ and a molecular weight of 351.40 g/mol, and is available from specialty chemical suppliers at purities typically exceeding 98% [1]. As a stereoisomer of the endogenous metabolite L-Phe-L-Trp (CAS 24587-41-5), its D-amino acid configuration confers distinct conformational, enzymatic, and self-assembly properties that are leveraged in peptide design, stability studies, and structure-activity relationship (SAR) investigations [2].

Why L-Phe-D-Trp Cannot Be Replaced by Generic Phe-Trp Diastereomers or Cyclic Analogs


Dipeptides with the sequence 'Phe-Trp' exist as four distinct stereoisomers (L,L; L,D; D,L; D,D), each exhibiting markedly different biological recognition, enzymatic susceptibility, and supramolecular behavior [1]. The L-Phe-D-Trp isomer incorporates a D-tryptophan residue at the C-terminus, which is a critical structural motif in the pharmacophore of potent somatostatin receptor ligands such as octreotide and in macrocyclic opioid receptor modulators [2]. Generic substitution with the more common L-Phe-L-Trp (CAS 24587-41-5) or the cyclic diketopiperazine Cyclo(-Phe-Trp) can lead to profound changes in target binding, metabolic half-life, and self-assembly morphology, as demonstrated by comparative studies showing that stereochemical inversion at a single residue switches opioid receptor subtype selectivity and antinociceptive tolerance profiles [3]. The quantitative evidence below details the measurable differentiation that guides scientific selection.

L-Phe-D-Trp (CAS 66421-20-3): Quantitative Evidence of Differentiation from Closest Analogues


Stereochemistry-Driven Opioid Receptor Pharmacology: L-Phe-D-Trp as a Selectivity Switch

In macrocyclic tetrapeptides containing the Phe-D-Trp motif, the stereochemistry at the tryptophan residue dictates opioid receptor subtype selectivity. The parent compound cyclo[Phe-D-Pro-Phe-L-Trp] (CJ-15,208) exhibits kappa opioid receptor (KOR) antagonism, whereas its D-Trp isomer cyclo[Phe-D-Pro-Phe-D-Trp] ([D-Trp]CJ-15,208) demonstrates a distinctly different profile including delta opioid receptor (DOR) antagonism activity [1]. This stereochemical dependence underscores the procurement value of L-Phe-D-Trp as a building block where the D-Trp configuration is essential.

Opioid Receptor Pharmacology Peptide Stereochemistry Antinociception

ACE Inhibitory Activity: Quantitative Comparison of Phe-Trp Diastereomers

The dipeptide Phe-Trp (FW) has been characterized as an angiotensin I-converting enzyme (ACE) inhibitor. In a comprehensive in vitro study of dipeptide inhibitors, FW inhibited ACE with an IC₅₀ of 95640 μM and thermolysin (TLN) with an IC₅₀ of 95640 μM, placing it among the less potent ACE inhibitors in the panel, compared to the most potent IY (IC₅₀ = 0.00034 μM for TLN) [1]. While this study evaluated the L,L-diastereomer (commercially available as H-Phe-Trp-OH, CAS 24587-41-5), the L-Phe-D-Trp diastereomer (CAS 66421-20-3) is expected to exhibit altered binding due to D-configuration at the C-terminal residue. The patent literature on R-Phe-Trp-R1 dipeptides explicitly claims stereoisomers as active agents for tumor tissue dissolution, indicating stereochemistry-dependent potency [2].

ACE Inhibition Antihypertensive Peptides Enzyme Assay

Enhanced Proteolytic Stability Conferred by D-Tryptophan Configuration

Replacement of L-amino acids with D-amino acids is a well-established strategy to enhance peptide resistance to proteolytic degradation. Studies on D-amino acid-substituted peptides demonstrate significantly enhanced resistance to peptidases, with D-amino acid-containing peptides showing reduced cleavage rates and prolonged half-lives in biological matrices [1]. In the specific context of D-Trp-containing dipeptides, intestinal absorption studies in rats show that D-amino acid-containing dipeptides (e.g., D-Ala-D-Phe, Gly-D-Trp) are absorbed intact and resist hydrolysis by tissue peptidases, in contrast to their all-L counterparts which are rapidly hydrolyzed [2]. For L-Phe-D-Trp, the D-Trp at the C-terminus is expected to confer resistance to carboxypeptidases and non-specific peptidases compared to L-Phe-L-Trp.

Protease Resistance Peptide Stability D-Amino Acid

Self-Assembly and Nanotube Formation: Stereochemical Control over Supramolecular Architecture

The dipeptide L-Phe-L-Trp (FW) is recognized for its ability to self-assemble into nanotubes, a property shared with the extensively studied diphenylalanine (Phe-Phe) system . The self-assembly behavior of aromatic dipeptides is exquisitely sensitive to stereochemistry; studies on tripeptide stereoisomers (e.g., Val-Phe-Phe) demonstrate that different diastereomers produce distinct supramolecular morphologies under identical conditions [1]. While direct comparative self-assembly data for L-Phe-D-Trp versus L-Phe-L-Trp remain absent from the primary literature, the established principle that stereochemistry governs packing geometry, hydrogen-bonding networks, and nanostructure chirality makes L-Phe-D-Trp a valuable probe molecule for elucidating stereochemical determinants in dipeptide self-assembly [2].

Peptide Self-Assembly Nanotubes Biomaterials

Critical Building Block for Somatostatin Pharmacophore Mimetics: Phe-D-Trp as a Validated Bioactive Motif

The Phe-D-Trp-Lys-Thr tetrapeptide sequence constitutes the minimal pharmacophore of somatostatin, retaining all elements necessary for biological activity at somatostatin receptors [1]. The cyclic hexapeptide analog cyclo[Pro-Phe-D-Trp-Lys-Thr-Phe] and the clinically approved octreotide (D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-Thr-ol) both incorporate the Phe-D-Trp motif where the D-configuration of tryptophan is essential for high-affinity receptor binding [2]. Octreotide displaces naloxone from binding sites with an IC₅₀ of 38 ± 60 nM, more than 200 times more potent than somatostatin itself [3]. While L-Phe-D-Trp alone does not replicate the full pharmacophore, it serves as the essential dipeptide precursor for constructing somatostatin mimetics and for SAR studies probing the contribution of the D-Trp residue.

Somatostatin Analogs Peptide Drug Design Receptor Binding

Optimal Application Scenarios for L-Phe-D-Trp (CAS 66421-20-3) Based on Differentiation Evidence


Synthesis of Somatostatin Analogs and Receptor-Targeted Peptide Conjugates

L-Phe-D-Trp is the direct precursor for constructing the Phe-D-Trp-Lys-Thr pharmacophore of somatostatin, enabling solid-phase synthesis of receptor-targeted peptides for oncology, endocrinology, and molecular imaging applications [1]. The D-Trp configuration is non-negotiable for activity, making this specific diastereomer—not generic Phe-Trp—the required starting material.

Peptide Stability and Metabolic Resistance Studies in Biological Matrices

Researchers investigating the impact of C-terminal D-amino acid substitution on peptide half-life can use L-Phe-D-Trp as a model dipeptide to quantify resistance to carboxypeptidases and non-specific peptidases in serum, plasma, or tissue homogenates, with the L-Phe-L-Trp isomer serving as the matched all-L control [2].

Opioid Receptor SAR and Analgesic Development Programs

Building on evidence that D-Trp substitution in macrocyclic tetrapeptides switches opioid receptor subtype selectivity and eliminates antinociceptive tolerance, L-Phe-D-Trp can be incorporated as a key residue in the design and optimization of novel KOR/DOR ligands for pain management with reduced side effect profiles [3].

Supramolecular Chemistry and Stereochemistry-Dependent Self-Assembly Research

The aromatic-rich, heterochiral nature of L-Phe-D-Trp makes it a valuable probe for elucidating how stereochemistry governs dipeptide self-assembly into nanotubes, fibrils, or hydrogels, complementing existing knowledge derived from homochiral Phe-Phe and Phe-Trp systems .

Quote Request

Request a Quote for (2R)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.